2-((Cyclopropyl(thiophen-3-yl)methyl)amino)ethanol
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Overview
Description
2-((Cyclopropyl(thiophen-3-yl)methyl)amino)ethanol is a compound that features a cyclopropyl group, a thiophene ring, and an aminoethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Cyclopropyl(thiophen-3-yl)methyl)amino)ethanol typically involves the reaction of cyclopropylmethylamine with thiophene-3-carbaldehyde, followed by reduction and subsequent reaction with ethylene oxide. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance efficiency and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-((Cyclopropyl(thiophen-3-yl)methyl)amino)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
2-((Cyclopropyl(thiophen-3-yl)methyl)amino)ethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-((Cyclopropyl(thiophen-3-yl)methyl)amino)ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(Cyclopropyl-thiophen-3-ylMethyl-aMino)-ethanol
- 2-[Cyclopropyl-(3-Methyl-thiophen-2-ylMethyl)-aMino]-ethanol
Uniqueness
2-((Cyclopropyl(thiophen-3-yl)methyl)amino)ethanol is unique due to its specific combination of a cyclopropyl group, a thiophene ring, and an aminoethanol moiety.
Properties
Molecular Formula |
C10H15NOS |
---|---|
Molecular Weight |
197.30 g/mol |
IUPAC Name |
2-[[cyclopropyl(thiophen-3-yl)methyl]amino]ethanol |
InChI |
InChI=1S/C10H15NOS/c12-5-4-11-10(8-1-2-8)9-3-6-13-7-9/h3,6-8,10-12H,1-2,4-5H2 |
InChI Key |
GLWKPIWXYLCFCA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(C2=CSC=C2)NCCO |
Origin of Product |
United States |
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